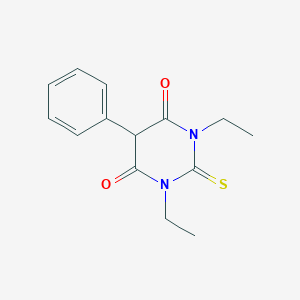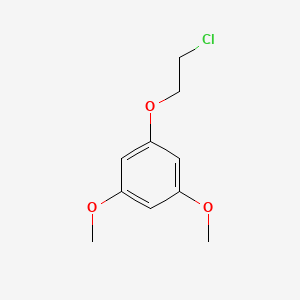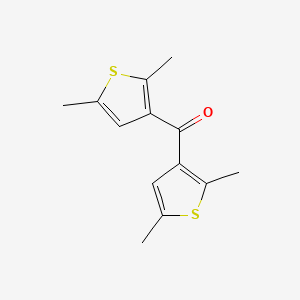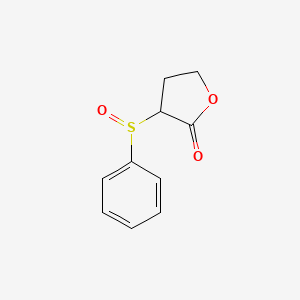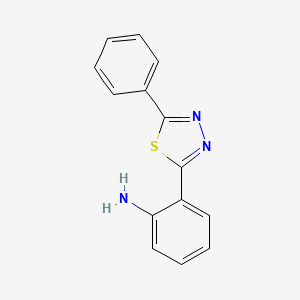
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic compound that contains a thiadiazole ring fused with an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring . The general reaction scheme is as follows:
Starting Materials: Phenylthiosemicarbazide and aromatic acids.
Reagents: Phosphorus oxychloride.
Conditions: The reaction is carried out under reflux conditions.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring is a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption inhibits the growth and proliferation of bacterial and cancer cells . Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Exhibits similar antimicrobial properties but with different substituents on the thiadiazole ring.
2-(5-Amino-1,3,4-thiadiazol-2-yl)aniline: Known for its urease inhibitory activity.
5-Phenyl-1,3,4-thiadiazol-2-amine: Shares the thiadiazole core but lacks the aniline moiety, leading to different biological activities.
Uniqueness
2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its combination of the thiadiazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
54359-56-7 |
|---|---|
Formule moléculaire |
C14H11N3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3S/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |
Clé InChI |
JHTNYLSVVSSTNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





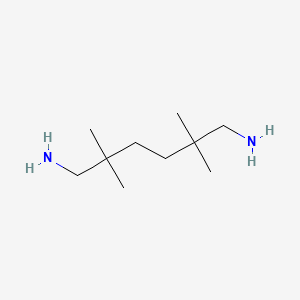
![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
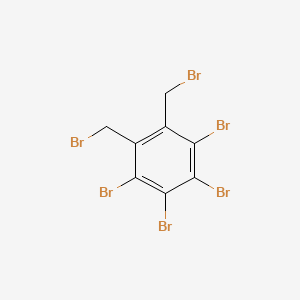
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)



